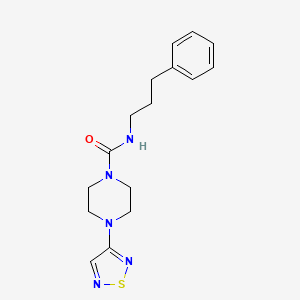
N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide: is a complex organic compound that features a piperazine ring substituted with a phenylpropyl group and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Thiadiazole Moiety: The thiadiazole ring can be introduced via cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids or their derivatives.
Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached through nucleophilic substitution reactions, often using phenylpropyl halides.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through the reaction of the amine with a carboxylic acid derivative such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies of enzyme inhibition or receptor binding.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of neurology and oncology.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropyl group may facilitate binding to hydrophobic pockets, while the thiadiazole moiety could interact with polar or charged regions. The piperazine ring provides structural flexibility, allowing the compound to adopt conformations that enhance its binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide: can be compared to other piperazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiadiazole ring, in particular, may enhance its stability and reactivity compared to other piperazine derivatives.
Properties
IUPAC Name |
N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c22-16(17-8-4-7-14-5-2-1-3-6-14)21-11-9-20(10-12-21)15-13-18-23-19-15/h1-3,5-6,13H,4,7-12H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWXTBRGJJASNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-ethoxyphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide](/img/structure/B6440579.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B6440587.png)
![N-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B6440592.png)
![N-(4-bromo-2-methylphenyl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B6440596.png)
![3-cyclopropyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B6440601.png)
![N-(2-methyl-1,3-benzothiazol-5-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B6440606.png)
![3-cyclopropyl-N-(4-methoxy-2-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B6440626.png)
![4-ethoxy-3-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6440634.png)
![N-(3-chloro-4-methoxyphenyl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B6440654.png)
![N-[2-(4-methoxyphenyl)ethyl]-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide](/img/structure/B6440657.png)
![4-tert-butyl-N-{2-oxo-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6440664.png)
![N-(4-ethoxyphenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B6440668.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6440684.png)
![2-(1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1-oxopropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6440688.png)
